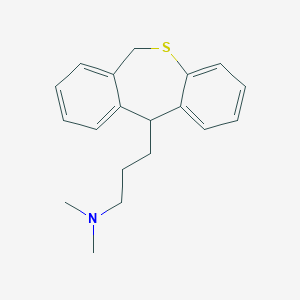
Hydrothiadene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrothiadene is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a hydroxyl group. Hydrothiadene has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Hydrothiadene is not fully understood. However, it has been suggested that Hydrothiadene may act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Hydrothiadene has been shown to have various biochemical and physiological effects. In vitro studies have shown that Hydrothiadene has anticancer, antiviral, and antibacterial properties. In addition, Hydrothiadene has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hydrothiadene has potential applications in the treatment of various diseases, including cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrothiadene has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, Hydrothiadene has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of Hydrothiadene in lab experiments. Hydrothiadene is relatively insoluble in water, which can make it difficult to dissolve in some experimental conditions. In addition, Hydrothiadene has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for the study of Hydrothiadene. One potential direction is the development of new synthesis methods for Hydrothiadene that are more efficient and environmentally friendly. Another potential direction is the study of Hydrothiadene in animal models to further understand its potential applications in medicine. In addition, the development of new derivatives of Hydrothiadene may lead to the discovery of compounds with improved properties and potential applications.
Métodos De Síntesis
Hydrothiadene can be synthesized using various methods, including the reaction of thiosemicarbazide with chloroacetic acid, the reaction of thiosemicarbazide with β-diketones, and the reaction of thiosemicarbazide with α-haloketones. Among these methods, the reaction of thiosemicarbazide with chloroacetic acid is the most commonly used method for the synthesis of Hydrothiadene.
Aplicaciones Científicas De Investigación
Hydrothiadene has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Hydrothiadene has been studied for its anticancer, antiviral, and antibacterial properties. In agriculture, Hydrothiadene has been studied for its potential use as a pesticide. In material science, Hydrothiadene has been studied for its potential use as a corrosion inhibitor.
Propiedades
Número CAS |
1886-45-9 |
|---|---|
Nombre del producto |
Hydrothiadene |
Fórmula molecular |
C19H23NS |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3 |
Clave InChI |
UTAPTDWKRLVUMP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canónico |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



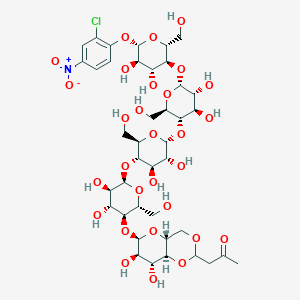


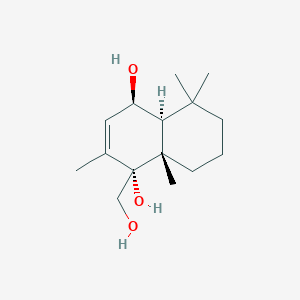
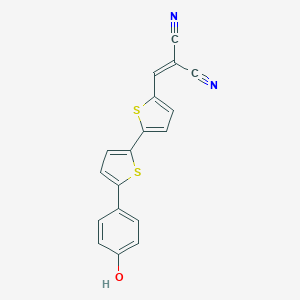

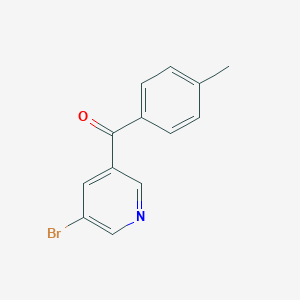
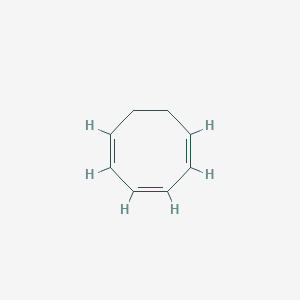
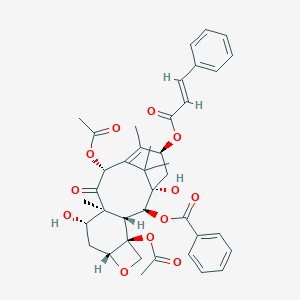
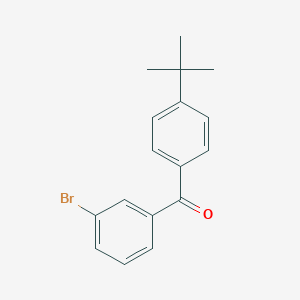

![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)

